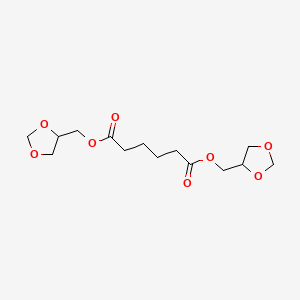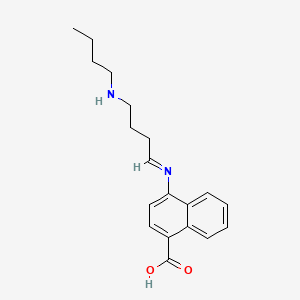
4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid is an organic compound that features a naphthalene ring substituted with a butylamino group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Butylamino Intermediate: The initial step involves the reaction of butylamine with an appropriate starting material to form the butylamino intermediate.
Condensation Reaction: The butylamino intermediate undergoes a condensation reaction with a naphthalene derivative to form the desired compound. This step typically requires specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzoic acid: An organic compound with similar structural features but different functional groups.
4-Butylaminobenzoic acid: A compound with a butylamino group attached to a benzoic acid moiety.
Uniqueness
4-((4-(Butylamino)butylidene)amino)-1-naphthalenecarboxylic acid is unique due to its specific combination of functional groups and the presence of a naphthalene ring
Propriétés
Numéro CAS |
85716-68-3 |
|---|---|
Formule moléculaire |
C19H24N2O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
4-[4-(butylamino)butylideneamino]naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C19H24N2O2/c1-2-3-12-20-13-6-7-14-21-18-11-10-17(19(22)23)15-8-4-5-9-16(15)18/h4-5,8-11,14,20H,2-3,6-7,12-13H2,1H3,(H,22,23) |
Clé InChI |
FVHVPZIXBKZZSR-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCCCC=NC1=CC=C(C2=CC=CC=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


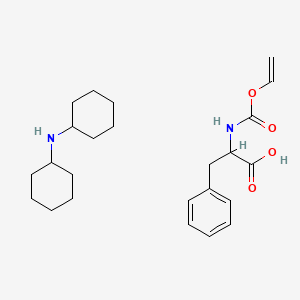
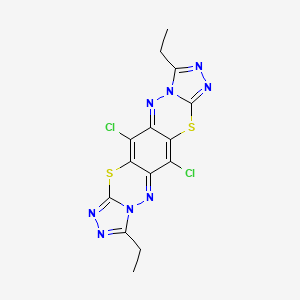
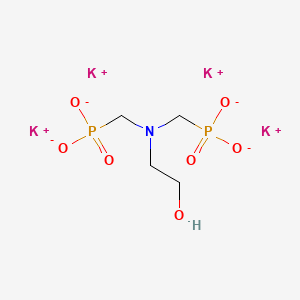
acetate](/img/structure/B12800057.png)
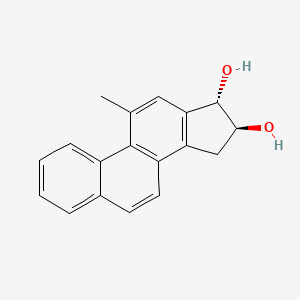
![1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone](/img/structure/B12800069.png)
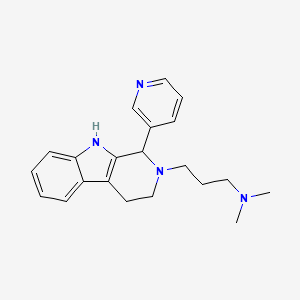
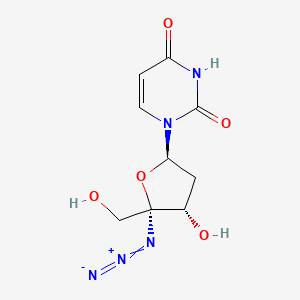
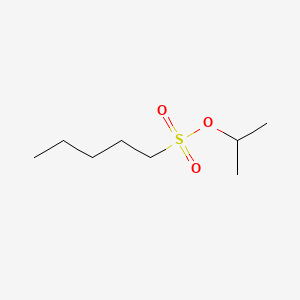
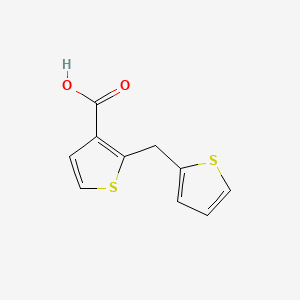
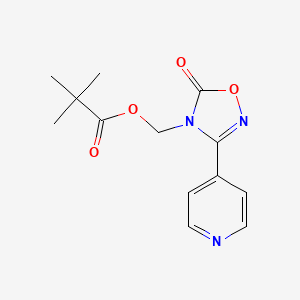
![1,3-Bis[(oxiran-2-yl)methyl]imidazolidin-2-one](/img/structure/B12800111.png)

